molecular formula C8H10BrNO B1593238 (2-Bromo-5-methoxyphenyl)methanamine CAS No. 887581-09-1

(2-Bromo-5-methoxyphenyl)methanamine

Cat. No. B1593238
M. Wt: 216.07 g/mol
InChI Key: PWFPLVSPVFJSSZ-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C8H10BrNO . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2-Bromo-5-methoxyphenyl)methanamine” is 1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 . The molecular weight is 216.08 g/mol .


Physical And Chemical Properties Analysis

“(2-Bromo-5-methoxyphenyl)methanamine” is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Metabolism Studies

The in vivo metabolism of psychoactive phenethylamines, which are structurally similar to (2-Bromo-5-methoxyphenyl)methanamine, has been studied extensively. For example, Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, Chen Erlian (2009) investigated the metabolites and metabolic pathways of 2C-B in rats, highlighting different metabolic processes (Chen Erlian, 2009).

Antimicrobial and Anticancer Studies

Compounds structurally related to (2-Bromo-5-methoxyphenyl)methanamine have been studied for their antimicrobial and anticancer properties. Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes with antimicrobial and anticancer activities, demonstrating their potential in biological applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Analytical Detection Methods

The analytical detection of phenethylamines, closely related to (2-Bromo-5-methoxyphenyl)methanamine, has been a subject of research. Poklis et al. (2014) developed a method for detecting 25B-NBOMe, a derivative of N-benzyl phenethylamines, in serum and urine, highlighting the importance of analytical methods in toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Antioxidant Properties

Research has also explored the antioxidant properties of bromophenol derivatives, which are structurally related to (2-Bromo-5-methoxyphenyl)methanamine. Çetinkaya et al. (2012) synthesized bromophenol derivatives and evaluated their antioxidant activities, demonstrating their potential as natural antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been used to predict the activities of compounds within the phenoxyphenyl-methanamine class, which includes (2-Bromo-5-methoxyphenyl)methanamine. Mente et al. (2008) utilized QSAR models to evaluate activities of PPMA compounds, providing insights into the structure-activity relationships of these compounds (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008)

Safety And Hazards

“(2-Bromo-5-methoxyphenyl)methanamine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPLVSPVFJSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640741
Record name 1-(2-Bromo-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)methanamine

CAS RN

887581-09-1
Record name 2-Bromo-5-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887581-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) was dissolved in dry tetrahydrofuran (100 mL) in a flame-dried flask and cooled in an ice bath. A solution of borane in tetrahydrofuran (75 mL, 75 mmol, 1.0 M) was added dropwise over a period of 30 minutes. The reaction mixture was stirred overnight at rt, then quenched slowly with ice water and Na2CO3 (saturated aqueous solution). After removal of THF, the residue was extracted with large amounts of EtOAc three times. The combined organic layers were washed with water, dried, and concentrated to give the crude, which was purified by silica gel column chromatography to give the desired product as a white powder (3.65 g, 36%). LCMS for C8H10BrNO (M+H)+: m/z=216.9, 219.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Liu, Y Zhao, H Fu, C Cheng - Synlett, 2013 - thieme-connect.com
A novel and efficient copper-catalyzed cascade method for the synthesis of quinazoline derivatives has been developed. The protocol uses readily available substituted (2-bromophenyl)…
Number of citations: 25 www.thieme-connect.com
H Wang, L Liang, Z Guo, H Peng, S Qiao, N Saha… - Iscience, 2020 - cell.com
Cross-coupling reactions between aryl iodide and nucleophiles have been well developed. Iodoniums equipped with a reactive CI(III) bond accelerate cross-coupling reactions of aryl …
Number of citations: 5 www.cell.com

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